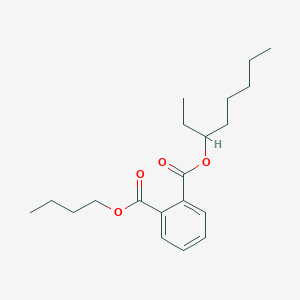
Phthalic acid, butyl oct-3-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-ethylhexyl phthalate: is an organic compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . Butyl 2-ethylhexyl phthalate is used in various applications, including the production of polyvinyl chloride (PVC) and other plastic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction involves two steps: the formation of monoesters followed by the esterification of the monoesters to form the diester .
Industrial Production Methods: The industrial production of butyl 2-ethylhexyl phthalate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The process includes the removal of water formed during the reaction to drive the equilibrium towards ester formation .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 2-ethylhexyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phthalic acid, butanol, and 2-ethylhexanol .
Aplicaciones Científicas De Investigación
Chemistry: Butyl 2-ethylhexyl phthalate is used as a plasticizer in the production of flexible PVC, which is used in various applications such as cables, flooring, and medical devices .
Biology and Medicine: Research has shown that butyl 2-ethylhexyl phthalate can act as an endocrine disruptor, affecting hormone regulation and potentially leading to reproductive and developmental issues . It is also used in studies to understand the metabolism and detoxification of phthalates in the human body .
Industry: In the industrial sector, butyl 2-ethylhexyl phthalate is used in the production of adhesives, coatings, and sealants . It is also used in the manufacturing of consumer products such as toys, packaging materials, and personal care products .
Mecanismo De Acción
Butyl 2-ethylhexyl phthalate exerts its effects primarily through its action as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors and intracellular signaling pathways . This disruption can lead to various health issues, including reproductive and developmental disorders . The compound can also induce oxidative stress and alter gene expression associated with reproduction .
Comparación Con Compuestos Similares
- Di-2-ethylhexyl phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Bis(2-ethylhexyl) adipate (DEHA)
- Diisooctyl phthalate (DIOP)
Comparison: Butyl 2-ethylhexyl phthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates . For example, DEHP is more commonly used as a plasticizer but has similar endocrine-disrupting effects . DINP and DIDP are used as alternatives to DEHP due to their lower toxicity . DEHA and DIOP are non-phthalate plasticizers that are used as safer alternatives in various applications .
Propiedades
Fórmula molecular |
C20H30O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-O-butyl 2-O-octan-3-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-4-7-9-12-16(6-3)24-20(22)18-14-11-10-13-17(18)19(21)23-15-8-5-2/h10-11,13-14,16H,4-9,12,15H2,1-3H3 |
Clave InChI |
WGGPIODSUQZNTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


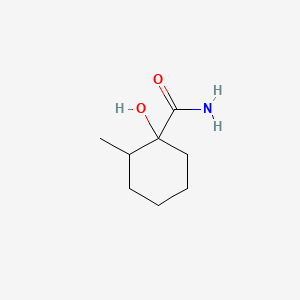
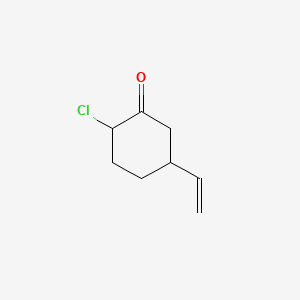

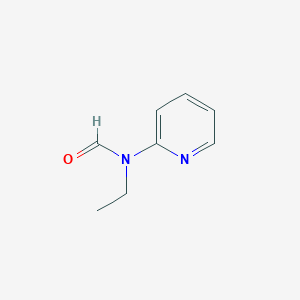
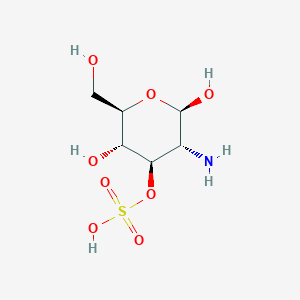
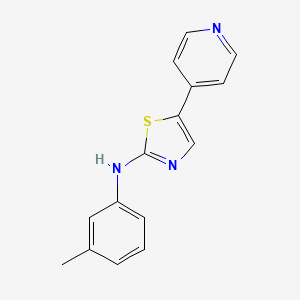
![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
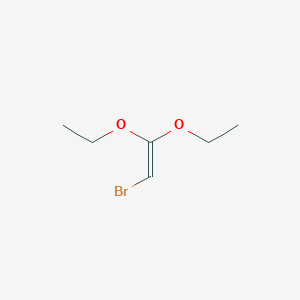
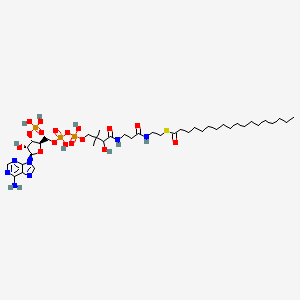
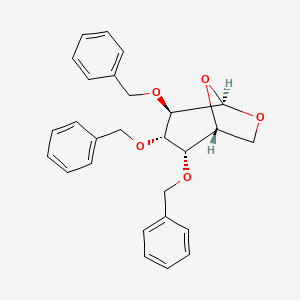

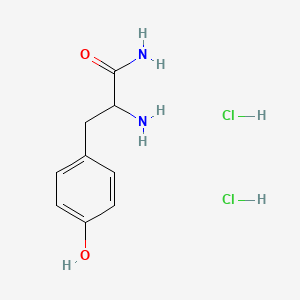
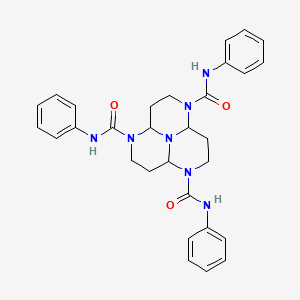
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
